4-((4-Methylpiperazin-1-yl)methyl)phenol

Vue d'ensemble

Description

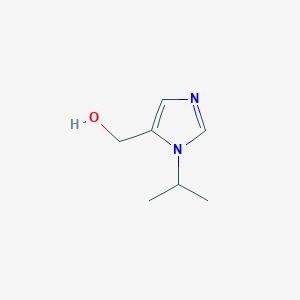

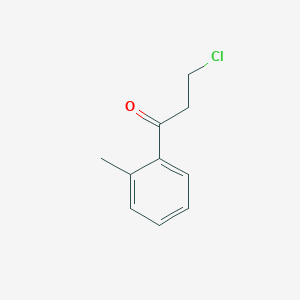

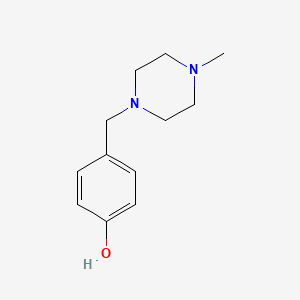

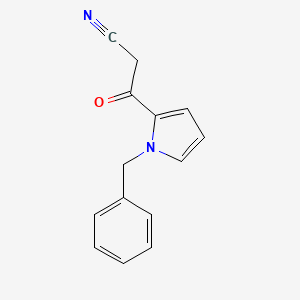

The compound 4-((4-Methylpiperazin-1-yl)methyl)phenol is a chemical that features a piperazine ring, a common structural motif in many pharmaceuticals, attached to a phenol moiety through a methylene bridge. This structure is indicative of a molecule that could be involved in various chemical reactions and possess interesting physicochemical properties. The piperazine ring, in particular, is known for its ability to act as a linker or spacer in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including oxidative polycondensation and nucleophilic substitution reactions. For instance, the oxidative polycondensation of 4-[(pyridin-3-ylimino)methyl]phenol (4-PIMP) has been studied using different oxidants such as O2, H2O2, and NaOCl in an aqueous alkaline medium, leading to the formation of oligomeric products . Similarly, a nucleophilic substitution reaction was employed to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine was reacted with a brominated precursor . These methods could potentially be adapted for the synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenol.

Molecular Structure Analysis

The molecular structure of compounds related to 4-((4-Methylpiperazin-1-yl)methyl)phenol is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV-VIS. These techniques provide insights into the electronic and structural aspects of the molecules. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy gaps can be determined from electrochemical measurements, which are crucial for understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4-((4-Methylpiperazin-1-yl)methyl)phenol can be inferred from studies on their oligomerization and complexation behavior. The oligo-4-[(pyridin-3-ylimino)methyl]phenol (O-4-PIMP) shows different yields depending on the oxidant used, indicating that the reaction conditions can be fine-tuned to achieve desired outcomes . Additionally, the synthesis of binuclear Cu(II) complexes derived from phenol compounds with piperazine substituents suggests that 4-((4-Methylpiperazin-1-yl)methyl)phenol could form metal complexes, which may have interesting electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)phenol can be extrapolated from related compounds. Thermal analysis of O-4-PIMP indicates a higher initial degradation temperature compared to its monomeric counterpart, suggesting good thermal stability . The photovoltaic behaviors of phthalocyanines substituted with piperazine moieties reveal that the position of the substituent group and the central metal atom significantly influence their performance, which could be relevant for the design of materials based on 4-((4-Methylpiperazin-1-yl)methyl)phenol . Additionally, the electrochemical properties of binuclear Cu(II) complexes show sensitivity to the electronic effects of substituents, which could also be relevant for the compound .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of imatinib , an anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .

Methods of Application or Experimental Procedures

The first synthesis of imatinib, reported by Zimmermann, was based on connection of two key intermediates, the aromatic amine and 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride . The manufacturing of imatinib involved condensation of these two compounds by heating in a large volume of pyridine, which was necessary to bind the hydrogen chloride liberated in the reaction .

Results or Outcomes

Imatinib has been marketed by the pharmaceutical company Novartis Pharma as Gleevec or Glivec in 2001 . In the United States, the Food and Drug Administration has approved imatinib as the first-line treatment for patients with CML in blast crisis, accelerated phase, or in chronic phase after failure of interferon-α therapy .

Use in Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Piperazine, a core structure in “4-((4-Methylpiperazin-1-yl)methyl)phenol”, can be found in biologically active compounds for a variety of disease states .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biologically active compound being synthesized .

Results or Outcomes

These biologically active compounds have been used in the treatment of various diseases such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Use in the Synthesis of FLT3- and CDK Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of FLT3- and CDK inhibitors, which have potential high efficiency against acute granulocytic leukemia .

Methods of Application or Experimental Procedures

A series of 1-H-pyrazole-3-carboxamide derivatives with excellent FLT3 and CDK inhibitory activity and antiproliferative activity have been designed and synthesized .

Results or Outcomes

The specific results or outcomes would depend on the specific FLT3- and CDK inhibitor being synthesized .

Use in Food, Drug, Pesticide or Biocidal Product

Specific Scientific Field

This application falls under the field of Food and Drug Administration .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” can be used in food, drug, pesticide or biocidal product .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific product being synthesized .

Results or Outcomes

The specific results or outcomes would depend on the specific product being synthesized .

Use in the Synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine .

Methods of Application or Experimental Procedures

The compounds were linked together by means of an efficient CDI-mediated coupling reaction in DMF .

Results or Outcomes

The specific results or outcomes would depend on the specific N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine being synthesized .

Propriétés

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNCSOWZLAPYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Methylpiperazin-1-yl)methyl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)

![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)

![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)